molecular formula C11H14N2O2 B13257224 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one

3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13257224
M. Wt: 206.24 g/mol
InChI Key: KUYKXSZTGRADJQ-UHFFFAOYSA-N
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Description

3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1247904-10-4) is a benzoxazolone derivative building block with a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a primary amine group attached to a butyl side chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research for the exploration of novel bioactive molecules . The related hydrochloride salt (CAS 1864059-49-3) is also available, offering an alternative form for research applications . The structural motif of the dihydrobenzoxazol-2-one is present in various pharmacologically active compounds, suggesting its potential utility in developing enzyme inhibitors or receptor modulators. This product is provided for research and development use only in laboratory settings . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(2-aminobutyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H14N2O2/c1-2-8(12)7-13-9-5-3-4-6-10(9)15-11(13)14/h3-6,8H,2,7,12H2,1H3

InChI Key

KUYKXSZTGRADJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C2=CC=CC=C2OC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-aminobutylamine with 2-hydroxybenzaldehyde under specific conditions. The reaction proceeds through a condensation reaction followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzoxazolone core (2,3-dihydro-1,3-benzoxazol-2-one) serves as a scaffold for numerous derivatives. Key structural variations include substituents on the benzene ring or the nitrogen atom, which modulate electronic, steric, and pharmacological properties.

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Key Properties/Applications Reference
3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one 2-Aminobutyl at N1 Potential CNS activity; salt formation
Chlorzoxazone 5-Chloro on benzene ring Muscle relaxant (blocks Ca²⁺/K⁺ channels)
5-Chloro-6-methoxy-2,3-dihydro-1,3-benzoxazol-2-one 5-Cl, 6-OMe on benzene ring Antimicrobial/antifungal candidate
6-Acetyl-2,3-dihydro-1,3-benzoxazol-2-one 6-Acetyl on benzene ring Intermediate for metal-catalyzed reactions
3-(4-Fluorobenzyl)-1,3-benzoxazol-2(3H)-one 4-Fluorobenzyl at N1 Structural analog for drug discovery

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability: The 2-aminobutyl group in the target compound increases hydrophilicity compared to non-polar derivatives (e.g., Chlorzoxazone). Protonation of the amine enhances water solubility, while halogenated analogs (e.g., 5-chloro) exhibit higher lipophilicity .
  • Enzyme Interaction : Derivatives like 6-benzoyl-2,3-dihydro-1,3-benzoxazol-2-one () act as directing groups in metal-catalyzed C–H bond functionalization, whereas Chlorzoxazone inhibits neuronal ion channels .
  • Stability: Acylated derivatives (e.g., 6-acetyl) show greater hydrolytic stability compared to amino-substituted analogs, which may form Schiff bases or undergo oxidation .

Biological Activity

3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 1247904-10-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 206.24 g/mol
  • Structural Characteristics : The compound features a benzoxazole ring fused with a dihydro structure, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibit various biological activities, including:

  • Antimicrobial Activity : Various derivatives of benzoxazole have shown significant antimicrobial properties against both bacterial and fungal strains.
  • Antitumor Activity : Some studies suggest that benzoxazole derivatives can inhibit cancer cell proliferation.
  • Neuroprotective Effects : Compounds in this class may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The biological activity of 3-(2-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in pathogenic processes.
  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA, affecting replication and transcription.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could explain neuroprotective effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against common pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics.

CompoundTarget PathogenMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CC. albicans64

Source:

Antitumor Activity

In vitro studies demonstrated that derivatives of benzoxazole significantly reduced the viability of various cancer cell lines. For instance, one derivative showed a 50% reduction in cell viability at a concentration of 10 µM against HL60 leukemia cells.

Cell LineIC50 (µM)
HL6010
MCF715
A54920

Source:

Neuroprotective Effects

Research has indicated that certain benzoxazole derivatives can protect neuronal cells from oxidative stress-induced damage. In a model of neurodegeneration, treatment with these compounds resulted in reduced apoptosis markers.

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